
2-(3-Chlorobenzyl)pyrrolidine
Übersicht
Beschreibung
“2-(3-Chlorobenzyl)pyrrolidine” is a chemical compound with the molecular formula C11H14ClN . It belongs to the class of organic compounds known as pyrrolidines , which are five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorobenzyl)pyrrolidine” consists of a pyrrolidine ring attached to a benzyl group at the 2-position, with a chlorine atom on the benzyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Pyrrolidine rings, including derivatives like “2-(3-Chlorobenzyl)pyrrolidine”, are often used in medicinal chemistry due to their presence in bioactive molecules with target selectivity. They serve as a versatile scaffold for designing novel therapeutic agents .
Antibacterial Agents
Compounds with a pyrrolidine structure have been investigated for their antibacterial properties. Derivatives of pyrrolidine-2,3-dione, for example, have shown activity against Pseudomonas aeruginosa .
Enzyme Inhibition
Pyrrolidine analogs can act as competitive inhibitors of enzymes like EGFR and VEGFR, which are important targets in cancer therapy .
Zukünftige Richtungen
Pyrrolidine derivatives, including “2-(3-Chlorobenzyl)pyrrolidine”, have potential for further exploration in drug discovery due to their versatile scaffold and diverse biological activities . They can serve as fundamental components for designing and developing novel biologically active compounds and drug candidates .
Wirkmechanismus
- Pyrrolopyrazine derivatives often exhibit kinase inhibitory activity . Therefore, it’s possible that 2-(3-Chlorobenzyl)pyrrolidine may also target kinases or related enzymes.
Target of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAHLSVNDCUURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorobenzyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide](/img/structure/B1637234.png)

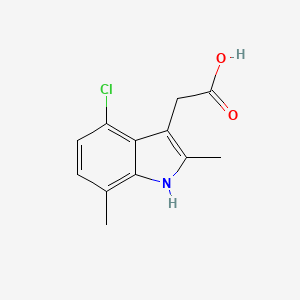
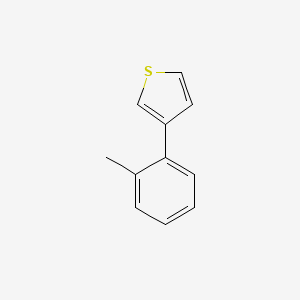

![1-[(2,4-dimethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637260.png)
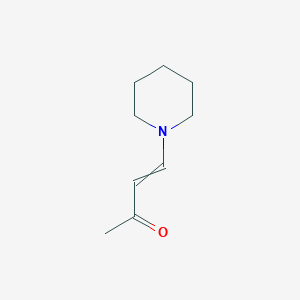

![N-[3-(furan-2-yl)phenyl]acetamide](/img/structure/B1637276.png)
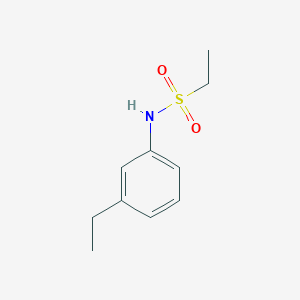
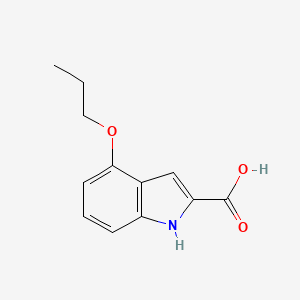
![N-[(4-fluorophenyl)methyl]hexan-1-amine](/img/structure/B1637286.png)
![N-[1-(methylcarbamothioyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B1637295.png)
![3-(3,4-Difluorophenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1637301.png)